2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine
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Overview
Description
2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine is a chemical compound with the molecular formula C10H14N4 It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes them useful in developing new therapeutic derivatives .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, causing various biological changes . The interaction often involves the formation of hydrogen bonds , which can lead to alterations in the target’s function.
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It has been suggested that benzimidazole derivatives can be tested as potential drugs, indicating that they may have favorable pharmacokinetic properties .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities , suggesting that the compound may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the biological activity of benzimidazole derivatives can be tuned and accelerated in coordination compounds , suggesting that the compound’s action may be influenced by its chemical environment.
Biochemical Analysis
Cellular Effects
Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities
Molecular Mechanism
Benzimidazoles are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. One common method includes the use of a dimethylamine source, such as dimethylamine hydrochloride, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)methyl-1H-benzimidazole
- 2-(Methylamino)methyl-1H-benzimidazole
- 2-(Ethylamino)methyl-1H-benzimidazole
Uniqueness
2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBIOJIYQNKPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(N1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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